![molecular formula C10H6ClN3 B1445226 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1339882-58-4](/img/structure/B1445226.png)
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles . It consists of a benzene ring with a chlorine atom at the 2-position and a 1H-pyrazol-5-yl group at the 4-position .
Synthesis Analysis
The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile involves two linear chemical steps . The first step is the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine . The second step involves the displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, followed by in situ hydrolysis to deliver the compound .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is C10H6ClN3 . Its molecular weight is 203.63 g/mol .Physical And Chemical Properties Analysis
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a solid at room temperature . The compound’s InChI code is 1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) .Scientific Research Applications
Complexation Studies
2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile demonstrates potential in complexation studies with platinum group metals. Research by Sairem et al. (2012) explored its use in synthesizing mononuclear complexes, where the nitrile group remained as a free pendant, indicating selective participation in complexation processes (Sairem et al., 2012).
Ligand Synthesis
Faundez-Gutierrez et al. (2014) reported the synthesis and characterization of compounds containing the pyrazole core, including derivatives of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile. These compounds have potential applications as ligands in inorganic chemistry (Faundez-Gutierrez et al., 2014).
Spectral and Structural Analysis
In a 2010 study, Shahani et al. discussed the spectral and structural analysis of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives. Their research involved examining the dihedral angles in the molecule and exploring intermolecular hydrogen bonds, which are essential for understanding the compound’s physical and chemical properties (Shahani et al., 2010).
Molecular Docking Analysis
Research by Shanmugapriya et al. (2021) incorporated molecular docking analysis to explore the antimicrobial activity of thiazole-pyrazole compounds, including 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives. This approach is vital in identifying potential bioactive compounds (Shanmugapriya et al., 2021).
Anticancer Activity Studies
Bera et al. (2021) conducted a study on the anticancer activity of metal complexes derived from pyrazine–thiazole ligands, including 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile. Their work highlights the therapeutic potential of these compounds in cancer treatment (Bera et al., 2021).
Mechanism of Action
Target of Action
A related compound has been mentioned to target the ligand-binding pocket (lbp) of the androgen receptor (ar)
Mode of Action
It’s suggested that related compounds may act as antagonists to the androgen receptor (ar), potentially binding to non-traditional target sites . This could result in the inhibition of AR activity, but further studies are required to confirm this.
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOOYXQSVXFKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734497 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1339882-58-4 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence suggests that 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives might target a different site on the AR compared to traditional antagonists?
A2: The research indicates that derivatives of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile, specifically compounds 2f, 2k, and 4c, displayed potent AR antagonistic activities. Importantly, these compounds demonstrated activity against antiandrogen-resistant cell lines, suggesting a mechanism distinct from LBP-targeting antagonists. Furthermore, the study proposes that these compounds potentially interact with AR binding function 3, which differs from the traditional LBP target. [] This finding highlights the potential of this novel scaffold for developing next-generation AR antagonists with improved efficacy against resistant prostate cancer.
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